1-Methyl-1H-1,2,3-benzotriazol-4-amine

Description

BenchChem offers high-quality 1-Methyl-1H-1,2,3-benzotriazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-1,2,3-benzotriazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

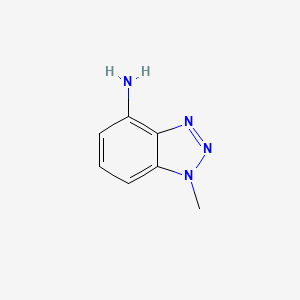

Structure

3D Structure

Propriétés

IUPAC Name |

1-methylbenzotriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOPKUFXAXHGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-1,2,3-benzotriazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-1,2,3-benzotriazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a reliable and regioselective synthetic pathway, starting from commercially available precursors. Detailed, step-by-step protocols for the key synthetic transformations are provided, with an emphasis on the mechanistic rationale behind the chosen reagents and conditions. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of substituted benzotriazole derivatives.

Introduction: The Significance of Substituted Benzotriazoles

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These scaffolds are present in a variety of clinically used drugs and are known to exhibit a wide range of biological properties, including antimicrobial, antiviral, and anticancer activities. The substituent pattern on the benzotriazole ring system plays a crucial role in modulating the biological activity of these compounds. The introduction of a methyl group at the N-1 position and an amino group at the C-4 position of the benzotriazole core, as in 1-Methyl-1H-1,2,3-benzotriazol-4-amine, creates a unique scaffold for further chemical modification and drug design.

This guide focuses on a logical and efficient synthetic approach to 1-Methyl-1H-1,2,3-benzotriazol-4-amine, proceeding through a two-step sequence involving the nitration of 1H-benzotriazole followed by methylation and subsequent reduction of the nitro group. The regioselectivity of the methylation step and the efficiency of the reduction are critical aspects that will be discussed in detail.

Synthetic Strategy and Mechanism

The synthesis of 1-Methyl-1H-1,2,3-benzotriazol-4-amine is most effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 1-methyl-4-nitro-1H-benzotriazole. This is followed by the reduction of the nitro group to the desired 4-amino functionality.

Figure 1. Overall synthetic workflow for 1-Methyl-1H-1,2,3-benzotriazol-4-amine.

Stage 1: Synthesis of 1-Methyl-4-nitro-1H-benzotriazole

The synthesis of the nitro-intermediate can be approached in two ways:

-

Route A: Nitration of 1H-benzotriazole followed by methylation.

-

Route B: Methylation of 1H-benzotriazole followed by nitration.

Route A is generally preferred as the nitration of 1H-benzotriazole to 4-nitro-1H-benzotriazole is a well-established and high-yielding reaction. The subsequent methylation of 4-nitro-1H-benzotriazole is then carried out.

Regioselectivity of Methylation: The alkylation of unsymmetrically substituted benzotriazoles can lead to a mixture of N-1 and N-2 isomers. However, the electronic nature of the substituent on the benzene ring can influence the regioselectivity of the reaction. For 4-nitro-1H-benzotriazole, the electron-withdrawing nitro group influences the electron density of the triazole nitrogens. While a mixture of isomers is possible, the N-1 alkylated product is often the major product under many conditions. Recent advances in catalysis, for instance using borane catalysts, have shown high selectivity for N1-alkylation of benzotriazoles.

Protocol 1: Synthesis of 4-Nitro-1H-benzotriazole

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-benzotriazole (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a solution of potassium nitrate (2.0 eq) in concentrated sulfuric acid to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, warm the reaction mixture to 60 °C and stir for 3 hours.

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 4-nitro-1H-benzotriazole.

Protocol 2: Synthesis of 1-Methyl-4-nitro-1H-benzotriazole

-

Suspend 4-nitro-1H-benzotriazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 eq), to the suspension.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 eq), dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1-methyl-4-nitro-1H-benzotriazole.

Stage 2: Reduction of 1-Methyl-4-nitro-1H-benzotriazole

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation and reduction with metal salts. For substrates containing other reducible functional groups, chemoselective methods are preferred. The use of tin(II) chloride (SnCl2) in an acidic medium is a mild and effective method for the reduction of aromatic nitro compounds.

Figure 2. Simplified mechanism of nitro group reduction using SnCl₂.

Protocol 3: Synthesis of 1-Methyl-1H-1,2,3-benzotriazol-4-amine

-

Dissolve 1-methyl-4-nitro-1H-benzotriazole (1.0 eq) in a suitable solvent such as isopropanol or ethanol.

-

Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid.

-

Add the SnCl₂ solution to the solution of the nitro compound at room temperature.

-

Heat the reaction mixture to reflux (around 70-80 °C) and stir for 1-3 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-Methyl-1H-1,2,3-benzotriazol-4-amine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Methyl-1H-1,2,3-benzotriazol-4-amine. The following analytical techniques are recommended:

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | |

| Molecular Weight | 148.17 g/mol | |

| Appearance | Solid |

Spectroscopic Data

While specific spectra for 1-Methyl-1H-1,2,3-benzotriazol-4-amine are not widely published in peer-reviewed literature, the expected spectral characteristics can be inferred from related compounds and general principles of spectroscopy. The data presented below are predicted values and should be confirmed by experimental analysis.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Aromatic protons |

| ~5.0-6.0 | br s | 2H | -NH₂ protons |

| ~4.0 | s | 3H | N-CH₃ protons |

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140-150 | Aromatic C-N |

| ~110-135 | Aromatic C-H and C-C |

| ~30-35 | N-CH₃ |

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (methyl) |

| 1650-1550 | N-H bending (amine) and C=C stretching (aromatic) |

| 1500-1400 | Aromatic C=C stretching |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 1-Methyl-1H-1,2,3-benzotriazol-4-amine (C₇H₈N₄), the expected molecular ion peak [M]⁺ would be at m/z 148.

Safety and Handling

-

General Precautions: It is essential to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Specific Hazards:

-

Nitro Compounds: Aromatic nitro compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.

-

Tin(II) Chloride: Tin(II) chloride is corrosive and can cause burns. Handle with care and avoid contact with skin and eyes.

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme caution.

-

Organic Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

-

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 1-Methyl-1H-1,2,3-benzotriazol-4-amine. The described synthetic route is efficient and relies on well-established chemical transformations. The emphasis on regioselectivity and the provision of detailed protocols aim to facilitate the successful preparation of this valuable heterocyclic scaffold. The outlined characterization methods provide a robust means of confirming the structure and purity of the final product, ensuring its suitability for further applications in drug discovery and development.

Physicochemical Profiling and Synthetic Utility of 1-Methyl-1H-1,2,3-benzotriazol-4-amine: A Technical Whitepaper

Executive Summary

In modern drug discovery and materials science, benzotriazoles serve as privileged scaffolds due to their unique electronic properties and ability to participate in diverse intermolecular interactions. 1-Methyl-1H-1,2,3-benzotriazol-4-amine (CAS: 27799-82-2) represents a highly specialized building block within this class. Unlike unsubstituted benzotriazoles, which suffer from rapid N1/N2 tautomerism that complicates structure-activity relationship (SAR) modeling, the 1-methyl group locks the tautomeric state. This fixed geometry, combined with the synthetically versatile 4-amino handle, provides a predictable and highly stable vector for targeted library synthesis and fragment-based drug design (FBDD).

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of 1-Methyl-1H-1,2,3-benzotriazol-4-amine is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the triazole core significantly impacts the basicity and nucleophilicity of the adjacent amino group.

Key Physicochemical Parameters

The following quantitative data has been synthesized from computational models and chemical databases to guide experimental design:

| Property | Value | Mechanistic Significance |

| Molecular Formula | C₇H₈N₄ | Low molecular weight ideal for fragment libraries. |

| Molecular Weight | 148.17 g/mol | Compliant with the "Rule of 3" for FBDD. |

| Exact Mass | 148.0749 Da | Used for high-resolution LC-MS tracking[1]. |

| Predicted pKa | 3.24 ± 0.50 | Indicates a weakly basic amine due to the electron-withdrawing triazole ring[2]. |

| Predicted Boiling Point | 368.5 ± 15.0 °C | High boiling point suggests strong intermolecular hydrogen bonding[2]. |

| Predicted Density | 1.42 ± 0.1 g/cm³ | Standard for dense, nitrogen-rich heterocyclic solids[2]. |

| TPSA | 56.7 Ų | Excellent range for passive membrane permeability and CNS penetration[1]. |

| XLogP3-AA | ~0.4 | Highly hydrophilic, ensuring excellent aqueous solubility in physiological buffers[1]. |

Mechanistic Insights into Reactivity

As an Application Scientist, one must account for the intrinsic electronic deactivation of the 4-amino group. The 1,2,3-triazole ring exerts a strong inductive electron-withdrawing effect (-I effect). Consequently, the lone pair on the C4-amine is partially delocalized into the aromatic system, resulting in a significantly depressed pKa (~3.24) compared to standard anilines (pKa ~4.6).

This electronic reality dictates synthetic causality: standard amide coupling reagents (e.g., EDC/HOBt) are often insufficient to drive acylation to completion. To overcome this thermodynamic barrier, highly reactive coupling agents that form superior active esters (such as HATU) or direct acylation via acid chlorides are required. Furthermore, the proximity of the C4-amine to the N3 atom of the triazole ring can induce transient intramolecular hydrogen bonding, which sterically and electronically shields the amine from bulky electrophiles.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to confirm causality and reaction progress.

Protocol 1: High-Efficiency Amide Coupling (HATU-Mediated)

Causality: Due to the low nucleophilicity of the 4-amino group, HATU is selected to generate a highly reactive 7-aza-HOBt active ester, forcing the acylation forward.

-

Activation Phase: In an oven-dried vial, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

-

Self-Validation Check: Analyze a 1 µL aliquot via LC-MS. The chromatogram must show the complete disappearance of the carboxylic acid and the formation of the active ester mass adduct.

-

-

Coupling Phase: Add 1-Methyl-1H-1,2,3-benzotriazol-4-amine (1.0 eq) to the activated mixture. Elevate the temperature to 40°C to overcome the steric/electronic deactivation of the amine.

-

Reaction Monitoring: Stir for 2 hours.

-

Self-Validation Check: Perform LC-MS analysis. The reaction is deemed successful only if >95% consumption of the benzotriazole amine is observed. If unreacted amine >5%, spike the reaction with an additional 0.5 eq of pre-activated acid.

-

-

Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for preparative HPLC purification.

Protocol 2: Potentiometric pKa Determination

Causality: While computational models predict a pKa of 3.24, experimental validation is required to account for solvent effects and potential N3-amine hydrogen bonding.

-

Sample Preparation: Prepare a 1.0 mM solution of 1-Methyl-1H-1,2,3-benzotriazol-4-amine in degassed water containing 0.15 M KCl (to maintain constant ionic strength).

-

Acidification: Using an automated potentiometric titrator, lower the solution pH to 1.5 using 0.5 M HCl to ensure the 4-amino group is fully protonated.

-

Titration: Titrate the solution with standardized 0.5 M KOH under a strict nitrogen atmosphere (to prevent CO₂ absorption and carbonic acid formation). Record the pH continuously against the volume of titrant added until pH 11 is reached.

-

Data Validation: Perform an identical blank titration (solvent only). Subtract the blank curve from the sample curve. The precise pKa is determined by calculating the inflection point of the first derivative of the corrected titration curve.

Process Workflow Visualization

The following diagram illustrates the logical flow and validation gates for the derivatization of this building block.

Workflow for the high-efficiency amide derivatization of the weakly nucleophilic 4-amino group.

Conclusion

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a highly valuable, structurally rigid building block. While its fixed tautomeric state provides a distinct advantage for SAR predictability, researchers must account for the attenuated nucleophilicity of its amino group during synthesis. By employing aggressive coupling strategies and rigorous in-process analytical validation, this scaffold can be seamlessly integrated into advanced drug discovery pipelines.

References

-

ChemicalBook - 27799-82-2 | CAS DataBase. Retrieved from 2[2]

-

Guidechem - 4-Amino-1-methyl-1H-benzotriazole 27799-82-2 wiki. Retrieved from 1[1]

-

Sigma-Aldrich - 1-Methyl-1H-1,2,3-benzotriazol-4-amine AldrichCPR. Retrieved from

Sources

An In-depth Technical Guide to the Structural Analysis and Confirmation of 1-Methyl-1H-1,2,3-benzotriazol-4-amine

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research and development pipelines. This guide provides a comprehensive, multi-faceted protocol for the unambiguous structural confirmation of 1-Methyl-1H-1,2,3-benzotriazol-4-amine (C₇H₈N₄, MW: 148.17 g/mol ).[4] We move beyond a simple listing of techniques to explain the causality behind experimental choices, integrating a triad of spectroscopic methods, the definitive power of single-crystal X-ray diffraction, and the corroborative strength of computational chemistry. Each step is designed as a self-validating system, ensuring the highest degree of scientific integrity.

The Strategic Imperative for Structural Verification

The isomeric nature of substituted benzotriazoles necessitates a rigorous analytical approach. Methylation of a benzotriazole can occur at the N1 or N2 position of the triazole ring, leading to distinct chemical entities with potentially different biological activities and physicochemical properties.[5][6] Therefore, confirming the methyl group's precise location and the overall molecular architecture is not a perfunctory step but a critical directive for any subsequent research, from mechanistic studies to drug development. Our approach is a logical progression from initial characterization to absolute confirmation.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 1-Methyl-1H-1,2,3-benzotriazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 1H-Benzotriazole, 1-methyl- [webbook.nist.gov]

Spectroscopic Characterization of 1-Methyl-1H-1,2,3-benzotriazol-4-amine: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 1-Methyl-1H-1,2,3-benzotriazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Given the commercial availability of this compound for early discovery research, a comprehensive understanding of its spectral characteristics is paramount for identity confirmation and purity assessment.[2] This document synthesizes established spectroscopic principles to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Molecular Structure and Overview

1-Methyl-1H-1,2,3-benzotriazol-4-amine (Molecular Formula: C₇H₈N₄, Molecular Weight: 148.17 g/mol ) is a substituted benzotriazole. The benzotriazole moiety is a bicyclic heterocycle that has garnered significant attention for its wide range of applications, including as a precursor in various syntheses and as a core scaffold in medicinally active agents.[1][3][4] The structural features of 1-Methyl-1H-1,2,3-benzotriazol-4-amine, namely the aromatic ring, the triazole system, a primary amine, and a methyl group, each give rise to distinct signals in different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Methyl-1H-1,2,3-benzotriazol-4-amine.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic CH (3H) | 6.8 - 7.5 | Multiplet | 3H | ortho, meta |

| NH₂ (Amine) | 4.5 - 5.5 | Broad Singlet | 2H | N/A |

| N-CH₃ (Methyl) | ~4.1 | Singlet | 3H | N/A |

-

Aromatic Protons (C5-H, C6-H, C7-H): These three protons on the benzene ring will appear as a multiplet in the aromatic region. The electron-donating amino group at C4 will shield the adjacent protons, shifting them upfield, while the triazole ring will have a deshielding effect.

-

Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen of the triazole ring are expected to be a sharp singlet, as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-1H-1,2,3-benzotriazol-4-amine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down their exchange.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 1-Methyl-1H-1,2,3-benzotriazol-4-amine are based on the characteristic vibrational frequencies of its constituent groups.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3250 (two bands) | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Weak |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

| N=N Stretch (Triazole) | ~1416 | Medium |

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5]

-

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ region.[5]

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will result in one or more bands in the 1600-1450 cm⁻¹ range.

-

C-N Stretching: A strong absorption band corresponding to the stretching of the C-N bond of the aromatic amine is expected between 1335 and 1250 cm⁻¹.[5]

-

N=N Stretching: The N=N stretching vibration within the triazole ring is also anticipated.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Formula |

| 148 | [M]⁺˙ (Molecular Ion) | [C₇H₈N₄]⁺˙ |

| 120 | [M - N₂]⁺˙ | [C₇H₈N₂]⁺˙ |

| 119 | [M - N₂ - H]⁺ | [C₇H₇N₂]⁺ |

| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

-

Molecular Ion (m/z 148): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight.

-

Loss of N₂ (m/z 120): A characteristic fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), which is a stable species.

-

Further Fragmentation: Subsequent fragmentation of the m/z 120 ion can lead to other smaller fragments, providing further structural information.

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of 1-Methyl-1H-1,2,3-benzotriazol-4-amine.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for 1-Methyl-1H-1,2,3-benzotriazol-4-amine. These data, in conjunction with the provided experimental protocols, will enable researchers to unequivocally identify and assess the purity of this compound, thereby ensuring the integrity of their scientific investigations. While experimental data for this specific molecule is not widely published, the principles outlined here, based on extensive spectroscopic databases and the known behavior of related chemical structures, offer a reliable framework for its characterization.

References

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. 1-methyl-1H-1,2,3-benzotriazol-6-amine. [Link]

-

PubChem. 1-methyl-1H-1,2,3-benzotriazol-5-amine. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. [Link]

-

NIST. 1H-Benzotriazole, 1-methyl-. [Link]

-

ResearchGate. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. [Link]

-

MDPI. X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. [Link]

-

International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives. [Link]

-

PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

-

NIST. 1H-Benzotriazole. [Link]

-

mzCloud. 1 Methylbenzotriazole. [Link]

-

The Good Scents Company. benzotriazole 1,2,3-triaza-1H-indene. [Link]

-

NIST. 1H-Benzotriazole. [Link]

-

PubMed. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. [Link]

-

mzCloud. Methyl 4 1H 1 2 3 benzotriazol 1 ylmethyl benzoate. [Link]

-

SciSpace. Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Methyl-1H-1,2,3-benzotriazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 4. benzotriazole, 95-14-7 [thegoodscentscompany.com]

- 5. orgchemboulder.com [orgchemboulder.com]

The Definitive Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-4-amine (CAS 27799-82-2): A Privileged Scaffold for Rational Drug Design

Executive Summary & Structural Rationale

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds is paramount for accelerating hit-to-lead optimization. 1-Methyl-1H-1,2,3-benzotriazol-4-amine (CAS: 27799-82-2) has emerged as a highly versatile building block, frequently deployed as a bioisostere for purines, indoles, and benzimidazoles[1][2].

Unlike unsubstituted benzotriazoles, which suffer from tautomerization that complicates structure-activity relationship (SAR) interpretation, the N1-methylation in this scaffold "locks" the molecule into a single tautomeric state[3]. This rigidification enhances lipophilicity, improves membrane permeability, and provides predictable hydrogen-bond acceptor geometry at the N2 and N3 positions. The C4-amine serves as the primary vector for synthetic diversification, though its unique electronic environment requires specialized, causality-driven synthetic methodologies.

Physicochemical Profiling

Understanding the physicochemical baseline of 1-Methyl-1H-1,2,3-benzotriazol-4-amine is critical for predicting its behavior in both synthetic reactions and biological assays. The electron-withdrawing nature of the triazole ring significantly dampens the nucleophilicity of the C4-amine, a factor that dictates the choice of coupling reagents and catalysts[1][4].

Table 1: Physicochemical and Structural Properties

| Property | Value | Causality / Implication in Drug Design |

| Chemical Name | 1-Methyl-1H-1,2,3-benzotriazol-4-amine | N/A |

| CAS Number | 27799-82-2 | Standard identifier for procurement and cataloging[2][4]. |

| Molecular Formula | C7H8N4 | Low molecular weight (148.17 g/mol ) ensures high ligand efficiency (LE)[1][3]. |

| Exact Mass | 148.0749 Da | Used for high-resolution LC-MS validation during library QC[1]. |

| Topological Polar Surface Area | 56.7 Ų | Ideal for oral bioavailability and potential blood-brain barrier (BBB) penetration[1]. |

| H-Bond Donors / Acceptors | 1 / 3 | N2/N3 act as acceptors for kinase hinge binding; the amine acts as a donor vector[1]. |

| Predicted pKa | ~3.24 | The amine is weakly basic, remaining unprotonated at physiological pH (7.4)[2]. |

Synthetic Methodologies & Workflows

As a Senior Application Scientist, I emphasize that standard amine functionalization protocols often fail or yield complex mixtures when applied to this deactivated scaffold. The following protocols are engineered to overcome the inherent low nucleophilicity of the C4-amine, ensuring high-fidelity library generation.

Protocol 1: High-Yield Amide Coupling via HATU

Standard carbodiimide couplings (e.g., EDC/HOBt) are kinetically too slow for the deactivated C4-amine. We utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction forward.

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: DIPEA is sterically hindered and non-nucleophilic, preventing side reactions while efficiently deprotonating the acid to initiate HOAt ester formation.

-

-

Coupling: Stir for 15 minutes at room temperature to ensure complete activation, then add 1-Methyl-1H-1,2,3-benzotriazol-4-amine (1.0 eq)[3].

-

Thermal Acceleration: Heat the mixture to 50°C for 4-6 hours.

-

Causality: The weak nucleophilicity of the C4-amine requires mild thermal energy to overcome the activation barrier of the aminolysis step.

-

-

Self-Validating Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove DMF and HOAt byproducts. Monitor via LC-MS; the disappearance of the 149[M+H]+ peak confirms conversion.

Protocol 2: Buchwald-Hartwig Cross-Coupling

For synthesizing N-aryl derivatives, the proximity of the C4-amine to the triazole ring creates steric hindrance, and the triazole nitrogens can coordinate and poison standard palladium catalysts.

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a glovebox, combine Pd2(dba)3 (5 mol%) and BrettPhos (10 mol%) in anhydrous 1,4-dioxane.

-

Causality: BrettPhos is an extremely bulky, electron-rich biaryl phosphine ligand. It prevents the formation of inactive bis-ligated Pd complexes and accelerates the reductive elimination step, which is otherwise the bottleneck for deactivated amines.

-

-

Reagent Addition: Add the aryl halide (1.0 eq), 1-Methyl-1H-1,2,3-benzotriazol-4-amine (1.2 eq)[4], and sodium tert-butoxide (NaOtBu, 2.0 eq).

-

Reaction Execution: Seal the vessel, remove from the glovebox, and heat at 100°C for 12 hours.

-

Validation: Filter through a Celite pad to remove Pd black. Purify via flash chromatography. The presence of a singlet integrating to 3H (~4.3 ppm) in the 1H-NMR spectrum confirms the retention of the N1-methyl group, ensuring no triazole ring-opening occurred during catalysis.

Fig 1: High-throughput synthetic workflow for 1-Methyl-1H-1,2,3-benzotriazol-4-amine derivatization.

Application in Medicinal Chemistry: Kinase Inhibition Pathways

The structural topology of 1-Methyl-1H-1,2,3-benzotriazol-4-amine makes it an exceptional purine bioisostere, specifically for targeting the ATP-binding pocket of kinases (e.g., CDKs, EGFR).

Mechanistic Grounding

In a typical kinase target, the adenine ring of ATP forms critical hydrogen bonds with the backbone amides of the kinase "hinge" region. When functionalized at the C4 position, the benzotriazole core perfectly mimics this interaction:

-

N2/N3 Acceptors: The lone pairs on the triazole nitrogens act as robust hydrogen bond acceptors, interacting with the backbone NH of the hinge (e.g., Met or Cys residues).

-

N1-Methyl Vector: The methyl group projects into the solvent-exposed region or a small hydrophobic pocket, preventing the molecule from binding in an inverted orientation.

-

C4-Substituent Vector: The amide or amine linkage at C4 directs substituents deep into the hydrophobic selectivity pocket (back pocket) of the kinase, driving target selectivity.

Fig 2: RTK signaling pathway and targeted inhibition via benzotriazole-derived ATP competitors.

Conclusion

1-Methyl-1H-1,2,3-benzotriazol-4-amine (CAS 27799-82-2) is far more than a simple building block; it is a meticulously designed scaffold that solves fundamental issues of tautomerization and lipophilicity inherent to unsubstituted benzotriazoles[1][3]. By understanding the electronic deactivation of the C4-amine and applying rigorous, causality-driven synthetic protocols (such as HATU-mediated coupling and BrettPhos-enabled amination), drug development professionals can rapidly generate high-quality libraries targeting complex kinase pathways.

References

Sources

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a heterocyclic compound belonging to the benzotriazole family. Benzotriazoles are characterized by a bicyclic structure composed of a benzene ring fused to a 1,2,3-triazole ring. This class of compounds has garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities and their utility as synthetic auxiliaries.[1][2] The introduction of a methyl group at the 1-position and an amine group at the 4-position of the benzotriazole core in 1-Methyl-1H-1,2,3-benzotriazol-4-amine creates a unique scaffold with potential for diverse pharmacological applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers in drug discovery and development.

The benzotriazole moiety itself is a versatile pharmacophore, and its derivatives have been explored for various therapeutic purposes, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4] The specific substitutions on the benzotriazole ring system, as seen in 1-Methyl-1H-1,2,3-benzotriazol-4-amine, are crucial in modulating its biological and physicochemical properties.

Core Molecular Attributes

The fundamental characteristics of 1-Methyl-1H-1,2,3-benzotriazol-4-amine are summarized below, providing a foundational understanding of its chemical identity.

Chemical Structure and Identification

The structure of 1-Methyl-1H-1,2,3-benzotriazol-4-amine features a methyl group on one of the nitrogen atoms of the triazole ring and an amino group on the benzene ring. This specific arrangement of functional groups influences its chemical reactivity and potential biological interactions.

Caption: Chemical structure of 1-Methyl-1H-1,2,3-benzotriazol-4-amine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1-Methyl-1H-1,2,3-benzotriazol-4-amine is presented in the table below. This data is essential for its identification, handling, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | [5][6][7] |

| Molecular Weight | 148.17 g/mol | [5][6] |

| CAS Number | 27799-82-2 | [7] |

| Appearance | Solid | [5][8] |

| InChI | 1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 | [5][8] |

| InChI Key | YQOPKUFXAXHGRJ-UHFFFAOYSA-N | [5][8] |

| SMILES | Cn1nnc2c(N)cccc12 | [5][8] |

Synthesis of Benzotriazole Derivatives: A Conceptual Framework

A plausible synthetic approach for 1-Methyl-1H-1,2,3-benzotriazol-4-amine could involve the following conceptual steps:

-

Nitration: Introduction of a nitro group onto a suitable benzene derivative.

-

Reduction: Conversion of the nitro group to an amino group.

-

Diazotization and Cyclization: Formation of the triazole ring from an ortho-diamine precursor.

-

Methylation: Introduction of the methyl group onto the triazole nitrogen.

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzotriazole.

Caption: Conceptual workflow for the synthesis of a substituted benzotriazole.

Potential Applications in Drug Discovery and Chemical Biology

The benzotriazole scaffold is a cornerstone in the development of new therapeutic agents.[2] Derivatives of benzotriazole have demonstrated a remarkable range of biological activities, suggesting that 1-Methyl-1H-1,2,3-benzotriazol-4-amine could be a valuable building block or lead compound in several areas of drug discovery.

-

Antimicrobial Agents: Benzotriazole derivatives have been shown to possess antibacterial and antifungal properties.[10] The specific substitutions on the ring can be tailored to enhance activity against various pathogens, including drug-resistant strains.

-

Anticancer Therapeutics: The ability of benzotriazole compounds to inhibit key enzymes in cancer cell proliferation, such as protein kinases, makes them attractive candidates for oncology research.[10]

-

Antiviral Compounds: The structural features of benzotriazoles have been exploited to design inhibitors of viral replication.[4]

-

Corrosion Inhibition: Beyond biomedical applications, benzotriazoles and their methylated analogues are widely used as corrosion inhibitors for metals.[11][12]

The presence of the primary amine in 1-Methyl-1H-1,2,3-benzotriazol-4-amine provides a reactive handle for further chemical modification, allowing for its incorporation into larger molecules or for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Analytical Methodologies for Characterization

The characterization and quantification of benzotriazole derivatives are crucial for both synthetic chemistry and environmental monitoring. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques for the analysis of these compounds.[12]

A typical analytical workflow for the identification and quantification of a benzotriazole derivative in a complex matrix is outlined below.

Caption: Generalized workflow for the analytical determination of benzotriazoles.

Safety and Handling Considerations

Based on available safety data, 1-Methyl-1H-1,2,3-benzotriazol-4-amine is classified as a substance that may be harmful if swallowed and can cause eye irritation.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a fascinating molecule with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a benzotriazole core, a methyl group, and an amino functional group provides a versatile platform for the development of novel compounds with diverse applications. While further research is needed to fully elucidate its biological activities and synthetic pathways, this guide provides a solid foundation for researchers interested in exploring the properties and potential of this intriguing compound. The rich chemistry of the benzotriazole family suggests that 1-Methyl-1H-1,2,3-benzotriazol-4-amine is a promising candidate for future investigations in drug discovery and beyond.

References

Sources

- 1. currentopinion.be [currentopinion.be]

- 2. ijnrd.org [ijnrd.org]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. 1-Methyl-1H-1,2,3-benzotriazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. Page loading... [guidechem.com]

- 8. 1-Methyl-1H-1,2,3-benzotriazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. iisj.in [iisj.in]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

Purity and Stability of 1-Methyl-1H-1,2,3-benzotriazol-4-amine: A Comprehensive Technical Guide for Drug Development

Abstract

The compound 1-Methyl-1H-1,2,3-benzotriazol-4-amine (CAS No. 27799-82-2) has emerged as a highly versatile building block in modern medicinal chemistry[1]. Its rigid bicyclic core and defined hydrogen-bonding vectors make it an ideal candidate for fragment-based drug discovery, notably in the synthesis of KEAP1:NRF2 protein-protein interaction inhibitors[2] and selective PKMYT1 inhibitors such as RP-6306[3]. However, the juxtaposition of an electron-rich aniline-like amino group with a nitrogen-dense triazole ring introduces unique stability challenges. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes self-validating analytical workflows for purity assessment, and details robust experimental protocols for forced degradation testing.

Mechanistic Drivers of Stability and Degradation

To develop effective storage and handling protocols, we must first understand the intrinsic electronic properties of 1-Methyl-1H-1,2,3-benzotriazol-4-amine. The 1-methyl substitution serves a critical stabilizing function: it locks the molecule into a single tautomeric state, preventing the spontaneous 1H/2H/3H proton shifting typically observed in unsubstituted benzotriazoles. This not only simplifies structural characterization but also provides a predictable steric vector for structure-activity relationship (SAR) optimization[2].

Despite the stability of the triazole core, the molecule possesses two primary vulnerabilities:

-

Oxidative Susceptibility of the 4-Amino Group: The exocyclic primary amine at the 4-position acts as a strong electron-donating group (EDG). The nitrogen's lone pair elevates the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, making it highly susceptible to single-electron transfer (SET) oxidation. Under ambient oxygen or reactive oxygen species (ROS), this amine can rapidly oxidize into hydroxylamine, nitroso intermediates, or condense into azo-dimers. Similar oxidative biotransformation pathways have been documented in metabolic studies of related benzotriazoles[4].

-

Photolytic Ring Cleavage: While benzotriazoles are broadly known for UV-absorbing properties, prolonged exposure to high-intensity UV light in aqueous environments can induce photolytic cleavage of the triazole ring, leading to the extrusion of nitrogen gas ( N2 ) and the formation of reactive diradicals.

Fig 1: Primary oxidative and photolytic degradation pathways of the 4-amino-benzotriazole core.

Analytical Workflows for Purity Assessment

To certify the purity of 1-Methyl-1H-1,2,3-benzotriazol-4-amine for pharmaceutical use, a multi-modal analytical approach is required. A simple UV assay is insufficient because oxidized polymeric impurities often co-absorb at the same wavelengths as the parent compound.

We recommend a coupled UHPLC-DAD-HRMS workflow combined with quantitative NMR (qNMR). A slightly acidic buffered mobile phase (e.g., 10 mM ammonium acetate, pH 5.5) is critical during chromatography. Causality: The basic 4-amino group has a pKa of approximately 3.5 to 4.5. Using an unbuffered aqueous phase leads to partial ionization, resulting in severe peak tailing and irreproducible retention times. The pH 5.5 buffer ensures the molecule remains predominantly in its neutral, hydrophobic state, yielding sharp, symmetrical peaks.

Fig 2: Self-validating analytical workflow for purity assessment and structural certification.

Experimental Protocols: Forced Degradation Testing

To establish a comprehensive stability profile, forced degradation studies must be executed in accordance with ICH Q1A/Q1B guidelines. The following protocol outlines the oxidative stress testing methodology, specifically designed to be a self-validating system.

Step-by-Step Oxidative Stress Protocol

-

Sample Preparation: Dissolve 5.0 mg of 1-Methyl-1H-1,2,3-benzotriazol-4-amine in 5.0 mL of a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water to achieve a 1.0 mg/mL stock solution.

-

Causality: This specific solvent ratio ensures complete solubilization of both the highly polar triazole core and any potentially lipophilic azo-dimer degradation products, preventing precipitation biases during injection.

-

-

Oxidative Challenge: Aliquot 1.0 mL of the stock solution into a 2.0 mL amber glass HPLC vial. Add 100 µL of 3% H2O2 .

-

Causality: The amber vial is mandatory to prevent confounding photolytic degradation, isolating oxidation as the sole experimental variable.

-

-

Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 48 hours using a thermomixer operating at 300 rpm.

-

Causality: Elevated thermal energy accelerates the kinetic rate of auto-oxidation, simulating months of improper storage within a compressed 48-hour timeframe.

-

-

Reaction Quenching (Critical Step): Remove the vial from the thermomixer and immediately add 50 µL of 10% sodium thiosulfate ( Na2S2O3 ) solution.

-

Causality: Failing to quench the peroxide will allow oxidation to continue while the sample sits in the autosampler queue, leading to artificially low purity readouts. Thiosulfate neutralizes residual H2O2 , freezing the degradation profile at exactly 48 hours.

-

-

Analysis: Inject 2.0 µL into the UHPLC-DAD-MS system.

Quantitative Data Presentation

The table below summarizes the expected degradation kinetics of 1-Methyl-1H-1,2,3-benzotriazol-4-amine under various ICH-aligned stress conditions. The data highlights the molecule's robust stability against pH extremes, contrasted by its vulnerability to oxidation.

Table 1: Forced Degradation Kinetics of 1-Methyl-1H-1,2,3-benzotriazol-4-amine

| Stress Condition | Reagent / Environment | Time & Temp | Remaining Purity (%) | Primary Degradant Profile |

| Control | Neat / Argon Gas | 48h @ 25°C | 99.8% | None detected |

| Oxidative | 3% H2O2 (Aqueous) | 48h @ 60°C | 82.4% | m/z 165.08 (+16 Da, N-oxide/Hydroxylamine) |

| Photolytic | UV-Vis (ICH Q1B) | 24h @ 25°C | 89.1% | m/z 121.05 ( −N2 ring cleavage) |

| Acidic | 0.1 N HCl | 48h @ 60°C | 98.5% | Highly stable (protonated amine resists degradation) |

| Basic | 0.1 N NaOH | 48h @ 60°C | 96.2% | Trace hydrolysis products |

Conclusion & Best Practices for Storage

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a highly valuable scaffold in drug discovery, but its chemical integrity is heavily dependent on proper handling. The 4-amino group dictates its degradation profile, making the molecule highly sensitive to oxidative environments.

Recommended Storage Parameters:

-

Temperature: Store at 2°C to 8°C (Refrigerated) to suppress the kinetic energy required for auto-oxidation.

-

Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) to displace ambient oxygen.

-

Container: Use tightly sealed, actinic (amber) glass containers to block UV-induced photolysis of the triazole ring.

By adhering to these storage guidelines and utilizing the self-validating analytical protocols outlined above, researchers can ensure the highest fidelity of their starting materials, thereby preventing downstream failures in complex synthetic workflows.

Sources

Pre-Formulation Solubility Profiling of 1-Methyl-1H-1,2,3-benzotriazol-4-amine: A Technical Guide

Executive Summary

In early-stage drug development and materials science, the solvation thermodynamics of heterocyclic building blocks dictate downstream formulation strategies. 1-Methyl-1H-1,2,3-benzotriazol-4-amine (CAS: 27799-82-2) is a highly versatile utilized in advanced synthetic pathways[1]. With a molecular weight of 148.17 g/mol and a defined, understanding its solubility profile across diverse dielectric environments is critical to preventing late-stage attrition due to poor bioavailability or synthetic intractability[2]. This whitepaper deconstructs the physicochemical causality behind its solubility and provides a self-validating protocol for empirical quantification.

Physicochemical Causality & Structural Determinants

To predict and manipulate the solubility of 1-Methyl-1H-1,2,3-benzotriazol-4-amine, one must analyze the independent thermodynamic contributions of its three primary structural motifs:

-

The 1,2,3-Benzotriazole Core: The parent provides an amphiphilic baseline, exhibiting a moderate aqueous solubility of approximately 20 g/L at room temperature[3]. The fused aromatic-triazole system creates a strong dipole moment, allowing it to interact favorably with both polar and moderately non-polar environments.

-

The 1-Methyl Substitution: Unsubstituted benzotriazole exists in a tautomeric equilibrium and possesses a weakly acidic NH (pKa ~8.2). Methylation at the N1 position locks the molecule into a single tautomeric state and eliminates this hydrogen bond donor capacity. This structural modification increases the overall lipophilicity (LogP) of the molecule, thermodynamically favoring solvation in aprotic organic solvents (e.g., DMSO) while reducing intrinsic aqueous solubility.

-

The 4-Amino Group: The addition of a primary amine at the 4-position reintroduces a hydrogen bond donor and acts as a basic center. This enables a highly pH-dependent aqueous solubility profile. In acidic media, the amine undergoes protonation to form a soluble ammonium cation, drastically lowering the crystal lattice energy barrier and driving dissolution via ion-dipole interactions[2].

Quantitative Solubility Data

Based on the structural heuristics of the benzotriazole pharmacophore, the following table summarizes the representative thermodynamic solubility profile across a standard pre-formulation solvent panel.

| Solvent System | Dielectric Constant (ε) | Expected Solubility | Mechanistic Rationale |

| Water (pH 7.4) | 80.1 | Low (< 5 mg/mL) | High crystal lattice energy; the neutral amine state limits aqueous hydration capacity. |

| Water (pH 2.0) | 80.1 | High (> 20 mg/mL) | Protonation of the 4-amino group creates a highly soluble, charged ammonium species. |

| DMSO | 46.7 | Very High (> 50 mg/mL) | Strong dipole-dipole interactions effectively disrupt the solid-state hydrogen bond network. |

| Ethanol | 24.3 | Moderate (10-20 mg/mL) | Favorable lipophilic interactions with the 1-methyl group and H-bonding with the amine. |

| Hexane | 1.9 | Very Low (< 1 mg/mL) | Insufficient solvent polarity to overcome the strong intermolecular forces of the triazole core. |

Self-Validating Experimental Protocol (Thermodynamic Solubility)

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation. To obtain true equilibrium data, the following Shake-Flask Method coupled with HPLC-UV must be employed. This protocol is designed as a self-validating system, ensuring that every potential source of error (non-specific binding, incomplete equilibrium, or polymorphic shifts) is actively controlled.

Step-by-Step Methodology

-

Solid Dispensing (Excess Addition): Dispense 50 mg of 1-Methyl-1H-1,2,3-benzotriazol-4-amine into a 2 mL glass HPLC vial.

-

Causality: An excess of solid ensures the solution reaches absolute saturation, which is the fundamental thermodynamic prerequisite for equilibrium.

-

-

Solvent Addition & Equilibration: Add 1 mL of the target solvent. Seal the vial and incubate at 25°C under constant agitation (800 rpm) for 24 hours.

-

Causality: Vigorous agitation minimizes the unstirred water layer surrounding the micro-crystals, maximizing the dissolution rate.

-

Self-Validation Checkpoint 1: Sample the solution at 24 hours and 48 hours. If the concentration variance is <5%, true thermodynamic equilibrium is confirmed.

-

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation prevents filter clogging. PTFE is strictly required over nylon or cellulose to prevent the non-specific adsorption of the lipophilic methyl-benzotriazole core, which would artificially deflate the solubility reading.

-

-

HPLC-UV Quantification: Dilute the filtered supernatant into the mobile phase and analyze via HPLC. Spectroscopic studies indicate that the benzotriazole core exhibits a around 225-270 nm, making 270 nm the optimal detection wavelength[4].

-

Self-Validation Checkpoint 2 (Solid-State): Recover the undissolved pellet from Step 3 and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that the compound did not undergo a polymorphic transition or hydrate formation during the 24-hour equilibration.

-

Workflow Visualization

Figure 1: High-throughput thermodynamic solubility screening workflow.

Sources

The Versatile Pharmacophore: A Technical Guide to the Biological Activities of Substituted Benzotriazoles

Executive Summary

The benzo[d][1,2,3]triazole (benzotriazole) nucleus is a privileged bicyclic scaffold in modern medicinal chemistry. Acting as a bioisostere for the purine ring—a fundamental component of ATP and nucleic acids—substituted benzotriazoles can seamlessly interface with a vast array of biological targets 1. This technical whitepaper synthesizes current empirical data, elucidates the mechanistic pathways of key derivatives, and provides self-validating experimental workflows for evaluating their anticancer, antimicrobial, and antiviral properties.

Oncological Applications: Tubulin and Kinase Modulation

Substituted benzotriazoles have demonstrated profound antiproliferative potential. Extensive Structure-Activity Relationship (SAR) studies reveal that N-alkylation or N-arylation (particularly at the N-1 or N-2 positions) yields potent cytotoxic agents 2. A primary mechanism of action for these derivatives is the inhibition of tubulin polymerization, which disrupts the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis 3.

Quantitative Efficacy Data

| Compound Class | Target Cell Line | Observed Activity / IC50 | Mechanistic Target |

| N-substituted bis-benzotriazoles | HeLa (Cervical), MCF-7 (Breast) | Dose-dependent cytotoxicity | Tubulin inhibition, Apoptosis |

| Benzotriazole-aryl derivatives | HCT-116 (Colon) | High cytotoxicity | Cell cycle arrest |

| Benzotriazole acrylonitriles | Broad-spectrum | High potency | Tubulin binding |

Experimental Workflow: Tubulin Polymerization Kinetics Assay

To empirically validate the antiproliferative mechanism of novel benzotriazole derivatives, a kinetic tubulin polymerization assay must be employed.

-

Step 1: Buffer & Target Preparation. Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer containing 1 mM GTP and 2 mM MgCl₂.

-

Causality: PIPES maintains the physiological pH required for protein stability, while GTP hydrolysis is the thermodynamic driver necessary for the assembly of tubulin heterodimers into microtubules.

-

-

Step 2: Compound Equilibration. Pre-incubate the tubulin mixture with the benzotriazole derivative (at varying concentrations) on ice for 15 minutes.

-

Causality: Maintaining the system at 4°C prevents premature polymerization, allowing the ligand to achieve thermodynamic equilibrium with the colchicine-binding site on the tubulin dimers.

-

-

Step 3: Kinetic Readout. Transfer the microplate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm continuously for 60 minutes.

-

Causality: The shift to 37°C acts as the physiological trigger for polymerization. The increase in absorbance at 340 nm directly correlates with the nucleation and elongation of the microtubule polymer mass.

-

-

Step 4: System Self-Validation. Run parallel wells containing Paclitaxel (10 µM) and Colchicine (5 µM).

-

Causality: Paclitaxel must show a rapid, steep increase in absorbance (validating the system can detect stabilizers), while Colchicine must show a flatline (validating the system can detect destabilizers). If these controls fail, the assay is thermodynamically compromised and must be rejected.

-

Fig 1: Apoptotic signaling pathway triggered by benzotriazole-mediated tubulin inhibition.

Antimicrobial and Antifungal Efficacy

Benzotriazole derivatives exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell membranes or intercalating with DNA to block replication 1. SAR studies indicate that the introduction of small hydrophobic groups (e.g., –Cl, –CH₃, or p-fluorophenyl) significantly enhances penetration through the fungal cell wall and bacterial lipid bilayers.

Quantitative Efficacy Data

| Compound Designation | Target Pathogen | MIC Value | Structural Note |

| Compound 16h | Escherichia coli | 6.25 µg/mL | p-fluorophenyl at C-2/C-6 |

| Compound 39 | Mycobacterium tuberculosis | 3.125 µg/mL | 2-oxo-4-substituted aryl-azetidinone |

| Compound 39 | Aspergillus niger | 0.5 µg/mL | Broad-spectrum efficacy |

| Compounds 22b', 22d | Candida albicans | 1.6 - 25 µg/mL | 5,6-substituted hydrophobic groups |

Experimental Workflow: Broth Microdilution with Resazurin Validation

-

Step 1: Inoculum Preparation. Standardize the microbial suspension to 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) in Mueller-Hinton broth.

-

Causality: Standardization ensures a consistent pathogen load. Too high a load causes false resistance; too low causes false susceptibility.

-

-

Step 2: Serial Dilution. Perform a two-fold serial dilution of the benzotriazole derivative in a 96-well plate (e.g., 100 µg/mL down to 0.1 µg/mL).

-

Causality: Two-fold dilutions provide a logarithmic scale of concentration, allowing for precise pinpointing of the Minimum Inhibitory Concentration (MIC) threshold.

-

-

Step 3: Resazurin Addition. After 24h incubation (or 7 days for M. tuberculosis), add 30 µL of 0.015% resazurin solution to all wells.

-

Causality: Relying solely on optical density (OD) can be confounded by compound precipitation. Resazurin is an oxidation-reduction indicator; viable cells reduce the blue dye to pink, providing a definitive, metabolically-linked colorimetric readout of survival.

-

-

Step 4: System Self-Validation. Include a sterility control (broth only), a growth control (broth + inoculum), and a reference standard (e.g., Fluconazole or Ciprofloxacin).

-

Causality: If the sterility control turns pink, the assay is contaminated. If the growth control remains blue, the inoculum is dead. Both scenarios instantly invalidate the plate.

-

Antiviral Interventions: Disrupting Viral Assembly

Recent breakthroughs have highlighted the virucidal competence of benzotriazole derivatives against both human enteroviruses (e.g., Coxsackievirus B5) and phytopathogenic viruses (e.g., Tobacco Mosaic Virus, TMV) 4, 5. For instance, bisamide-decorated benzotriazoles block the assembly of TMV by forming strong hydrogen bonds and π-interactions directly with the viral coat protein (CP).

Quantitative Efficacy Data

| Compound Designation | Target Virus | EC50 / Kd | Mechanism of Action |

| Compound 7d | Tobacco Mosaic Virus (TMV) | EC50 = 157.6 µg/mL | Coat protein binding (Kd = 0.7 µM) |

| Compounds 11b, 18e | Coxsackievirus B5 (CVB5) | EC50 = 6 - 18.5 µM | Viral replication inhibition |

| Ribavirin (Control) | Tobacco Mosaic Virus (TMV) | EC50 = 442.1 µg/mL | RNA mutagenesis |

Experimental Workflow: Microscale Thermophoresis (MST) for Target Binding

To prove direct target engagement between a benzotriazole and a viral protein (e.g., TMV Coat Protein), MST is the gold standard.

-

Step 1: Fluorophore Labeling. Covalently label the purified TMV Coat Protein using an NHS-ester fluorescent dye.

-

Causality: NHS-ester chemistry targets primary amines (lysine residues). This ensures stable fluorescence without requiring bulky tags that might alter the binding pocket's conformation.

-

-

Step 2: Ligand Titration. Prepare a 16-point serial dilution of the benzotriazole derivative (e.g., Compound 7d) and mix with a constant concentration of the labeled Coat Protein.

-

Causality: A 16-point curve is mathematically required to capture the unbound baseline, the dynamic binding phase, and the saturation plateau, ensuring an accurate calculation of the dissociation constant (Kd).

-

-

Step 3: Thermophoretic Measurement. Load samples into glass capillaries and apply an IR laser to induce a microscopic temperature gradient.

-

Causality: The directed movement of molecules in a temperature gradient (thermophoresis) is highly sensitive to changes in size, charge, and hydration shell. Ligand binding alters these parameters, shifting the thermophoretic profile.

-

-

Step 4: System Self-Validation. Monitor the initial capillary fluorescence before the IR laser is turned on.

-

Causality: If initial fluorescence varies by >10% across the capillaries, the ligand is either causing target aggregation or quenching the fluorophore. This self-check prevents false-positive binding artifacts.

-

Fig 2: Mechanism of TMV assembly blockade by bisamide-decorated benzotriazole derivatives.

Concluding Perspectives on SAR

The benzotriazole nucleus is far more than an inert structural linker; it is an active participant in molecular recognition. The data clearly delineates that N-substitution dictates the macro-biological target (e.g., antiviral vs. anticancer), while C-substitution (positions 4, 5, and 6) fine-tunes the pharmacokinetic properties, such as lipophilicity and membrane permeability. Future drug development pipelines must leverage computational docking and MST validation to exploit this versatile pharmacophore fully.

References

- Benzotriazole: An overview on its vers

- Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity rel

- Identification of Novel Bisamide-Decorated Benzotriazole Derivatives as Anti-Phytopathogenic Virus Agents: Bioactivity Evaluation and Computational Simul

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv

- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Novel Bisamide-Decorated Benzotriazole Derivatives as Anti-Phytopathogenic Virus Agents: Bioactivity Evaluation and Computational Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Benzotriazole Derivatives in Medicinal Chemistry: A Whitepaper on Pharmacophore Optimization, Bioisosterism, and Synthetic Methodologies

Executive Summary

The 1H-benzotriazole (BTA) scaffold is a highly versatile, bicyclic heterocyclic pharmacophore characterized by an electron-rich benzene ring fused to an electron-deficient triazole ring. Its unique physicochemical properties—specifically its tautomerism, robust hydrogen-bonding capacity, and distinct electron distribution—make it an exceptional candidate for rational drug design. As a Senior Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. We will critically examine the causality behind benzotriazole's utility as a bioisostere, detail self-validating synthetic protocols for its derivatization, and map its structure-activity relationships (SAR) across oncological and antimicrobial targets.

Structural Profiling and the Bioisosteric Rationale

Benzotriazole exists in a state of tautomeric equilibrium between its 1H and 2H forms, allowing it to act dynamically as both a hydrogen bond donor and acceptor. In medicinal chemistry, the true power of the BTA scaffold lies in its application as a non-classical bioisostere .

Carboxylic acids are ubiquitous in pharmaceutical leads but frequently suffer from poor membrane permeability, rapid metabolic clearance, and potential toxicity (e.g., via acyl glucuronidation)[1]. Replacing a carboxylic acid with a benzotriazole derivative—specifically benzotriazole-1-ol —resolves these pharmacokinetic bottlenecks. Benzotriazole-1-ol possesses a pKa of ~4.6–5.6, effectively mimicking the physiological ionization state of a carboxylate group[2]. This allows the molecule to maintain critical charge-charge and hydrogen-bonding interactions with target proteins while its aromatic bulk significantly enhances lipophilicity and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Caption: Logical mapping of benzotriazole as a carboxylic acid bioisostere.

A landmark application of this logic is seen in the development of small-molecule inhibitors for β-Catenin/T-Cell Factor (Tcf) protein-protein interactions. By replacing the native glutamic acid (E17) carboxyl group with benzotriazole-1-ol, researchers achieved a potent inhibitor ( Kd ~0.53 µM) that successfully disrupted the oncogenic Wnt/β-catenin signaling pathway[2].

Synthetic Methodologies: Self-Validating Experimental Protocols

To harness the BTA scaffold, researchers must execute precise synthetic workflows. The following protocols are designed with built-in causality checks and self-validation steps to ensure high-fidelity synthesis.

Protocol 1: Classical Synthesis of the 1H-Benzotriazole Core via Diazotization

Objective: High-yield synthesis of the unsubstituted BTA core from o-phenylenediamine. Causality Check: Why use glacial acetic acid instead of a strong mineral acid like HCl? Acetic acid acts as both a solvent and a mild acid catalyst. It prevents the over-protonation of the second amine group, leaving it sufficiently nucleophilic to execute the subsequent intramolecular attack on the diazonium intermediate.

Step-by-Step Methodology:

-

Preparation: Dissolve o-phenylenediamine (10 mmol) in a mixture of glacial acetic acid (10 mL) and distilled water (10 mL).

-

Thermal Control (Critical): Submerge the reaction vessel in an ice-salt bath to strictly maintain the temperature between 0–5 °C . Rationale: Exceeding 5 °C provides enough thermal energy for the highly unstable diazonium intermediate to degrade into a phenol byproduct, accompanied by the irreversible evolution of N2 gas.

-

Diazotization: Dissolve sodium nitrite ( NaNO2 , 11 mmol) in 5 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes under vigorous magnetic stirring.

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour to drive the intramolecular cyclization to completion.

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material and the emergence of a highly UV-active spot ( Rf ~0.4) confirms product formation.

-

Workup: Neutralize the mixture carefully with saturated NaHCO3 , extract with ethyl acetate (3 x 20 mL), dry the organic layer over anhydrous Na2SO4 , and concentrate in vacuo.

Caption: Workflow for 1H-benzotriazole core synthesis via diazotization.

Protocol 2: Regioselective N1-Alkylation under Solvent-Free Conditions

Objective: Synthesize N1-alkyl benzotriazoles while suppressing the formation of the N2-alkyl isomer. Causality Check: Due to tautomerization, standard basic alkylation (e.g., K2CO3 in DMF) yields a frustrating mixture of N1 and N2 isomers. N1-alkylation is thermodynamically favored because it preserves the aromaticity of the triazole ring, whereas N2-alkylation is often kinetically favored. By utilizing solvent-free, solid-state conditions, we restrict molecular mobility and kinetic collisions, thereby forcing the reaction down the thermodynamically stable N1 pathway.

Step-by-Step Methodology:

-

Grinding: In an agate mortar, combine 1H-benzotriazole (5 mmol), the desired alkyl halide (5.5 mmol), and tetrabutylammonium bromide (TBAB, 0.5 mmol) as a phase-transfer catalyst.

-

Base Addition: Add anhydrous K2CO3 (6 mmol) and grind the mixture thoroughly for 10 minutes until a fine, homogeneous powder is formed.

-

Irradiation: Transfer the powder to a microwave-safe reaction vial. Irradiate at 150 W (maintaining internal temp ~80 °C) for 5–10 minutes.

-

Self-Validation: Extract the resulting solid with dichloromethane and wash with water. Confirm regioselectivity via 1H -NMR spectroscopy. Diagnostic check: The N1-alkyl isomer will display an asymmetric aromatic multiplet (δ 7.4–8.0 ppm) due to the disruption of symmetry, whereas any N2-alkyl byproduct would present a highly symmetric AA′BB′ splitting pattern.

Structure-Activity Relationships (SAR) and Pharmacological Profiling

The functionalization of the benzotriazole core dictates its biological target. By modifying the N-substituents or halogenating the benzene ring, medicinal chemists can pivot the molecule's efficacy from antimicrobial action to targeted oncological therapies[3],[4].

Table 1: Structure-Activity Relationship (SAR) and Target Profiling of Benzotriazole Derivatives